molecular formula C14H11BrN4O4 B2460032 5-bromo-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide CAS No. 2034321-27-0

5-bromo-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide

Cat. No.: B2460032
CAS No.: 2034321-27-0
M. Wt: 379.17
InChI Key: GKPFXMXXIDSIEK-UHFFFAOYSA-N
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Description

5-bromo-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide is an organic compound with a complex structure that comprises multiple functional groups. This compound belongs to a category of molecules known for their biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide typically involves several steps:

  • Bromination: : Introducing a bromine atom to the furan ring using bromine or a brominating agent.

  • Formation of the Pyrido[2,3-d]pyrimidine Moiety: : Synthesized through a multi-step reaction starting from basic organic molecules such as pyridine derivatives, using conditions that facilitate the cyclization and formation of the desired ring structure.

  • Amidation: : Coupling the bromo-furan and the pyrido[2,3-d]pyrimidine through an amide bond, often using reagents like carbodiimides for activation.

Industrial Production Methods

Scaling up the production involves optimizing the yield and purity through:

  • Continuous flow chemistry for efficient bromination.

  • Catalytic cyclization for forming the pyrido[2,3-d]pyrimidine moiety.

  • Use of industrial-scale reactors for amidation.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, altering the functional groups and leading to new derivatives.

  • Reduction: : Hydrogenation or other reducing agents can modify certain parts of the molecule.

  • Substitution: : Various substituents can be introduced or modified through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, chromium trioxide.

  • Reduction: : Hydrogen gas with palladium catalyst, lithium aluminum hydride.

  • Substitution: : Nucleophiles like amines or electrophiles like halides.

Major Products

  • Oxidation Products: : Hydroxylated or carboxylated derivatives.

  • Reduction Products: : Reduced functional group variants, such as amines.

  • Substitution Products: : Variants with different substituents replacing the bromine or other groups.

Scientific Research Applications

5-bromo-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide has found applications in:

  • Chemistry: : As a building block for the synthesis of more complex molecules.

  • Biology: : Investigated for its interactions with biological macromolecules.

  • Medicine: : Potential therapeutic properties for diseases like cancer due to its bioactive structure.

  • Industry: : Used in the development of new materials or as a precursor in organic synthesis.

Mechanism of Action

The compound's mechanism involves:

  • Molecular Targets: : Interacting with specific proteins or enzymes, potentially inhibiting their function.

  • Pathways Involved: : Modulating biochemical pathways relevant to disease processes, like apoptosis in cancer cells.

Comparison with Similar Compounds

5-bromo-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide stands out due to its unique structure and bioactivity. Similar compounds include:

  • N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide: : Lacks the bromine atom, affecting its reactivity.

  • 5-chloro-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide: : Chlorine instead of bromine, altering its chemical properties.

  • 5-bromo-N-(2-(2-oxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide: : Variation in the oxo groups, impacting its activity.

There you have it! If this detailed dive was a bit too science-heavy, feel free to ask more about any specific part.

Properties

IUPAC Name

5-bromo-N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN4O4/c15-10-4-3-9(23-10)12(20)17-6-7-19-13(21)8-2-1-5-16-11(8)18-14(19)22/h1-5H,6-7H2,(H,17,20)(H,16,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPFXMXXIDSIEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)N(C2=O)CCNC(=O)C3=CC=C(O3)Br)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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